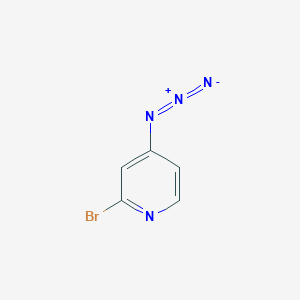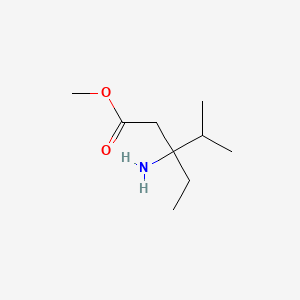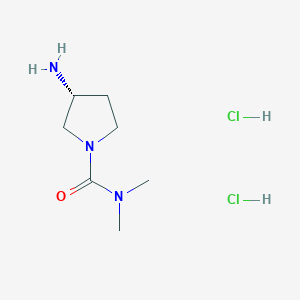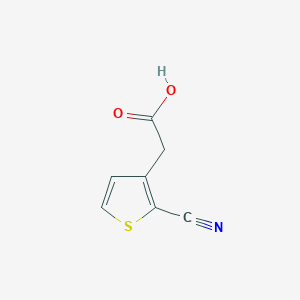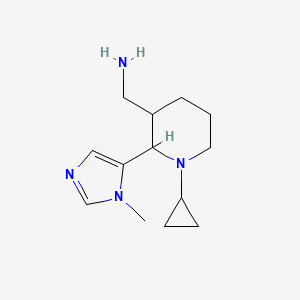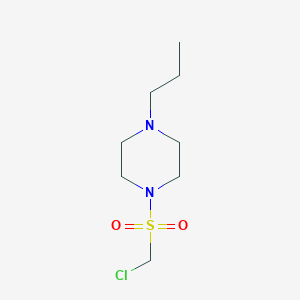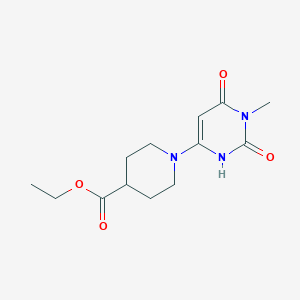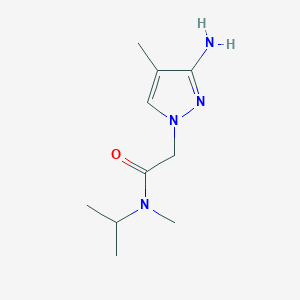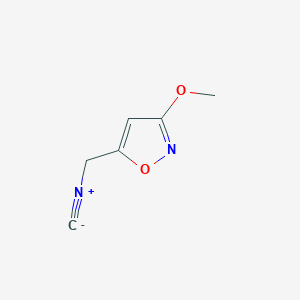
5-(Isocyanomethyl)-3-methoxyisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isocyanomethyl)-3-methoxy-1,2-oxazole: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an isocyanomethyl group and a methoxy group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1,2-oxazole with an isocyanomethylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
化学反応の分析
Types of Reactions: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole compounds with hydrogenated isocyanomethyl groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the isocyanomethyl group.
科学的研究の応用
Chemistry: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of 5-(isocyanomethyl)-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and context .
類似化合物との比較
- 5-(isocyanomethyl)-1,3-benzodioxole
- ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- 1,3-diisocyano-2,2-bis(isocyanomethyl)propane
Comparison: 5-(isocyanomethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an isocyanomethyl group and a methoxy group on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 5-(isocyanomethyl)-1,3-benzodioxole lacks the methoxy group, which affects its electronic properties and reactivity. Similarly, ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has an additional carboxylate group, altering its solubility and interaction with biological targets .
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
5-(isocyanomethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3H,4H2,2H3 |
InChIキー |
JDOMFXWQPZIVDV-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


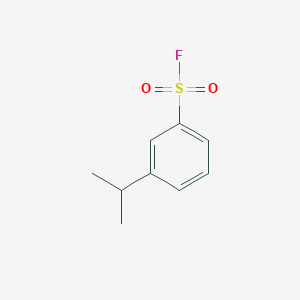
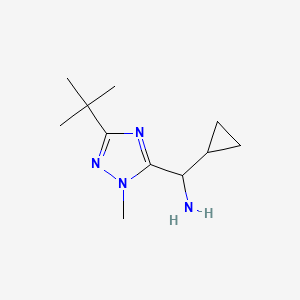
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
